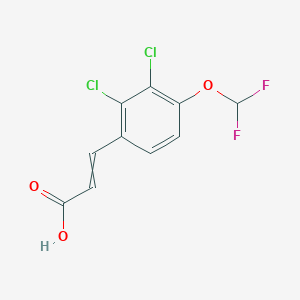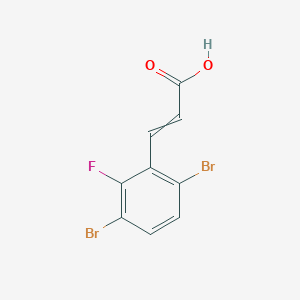
3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Br2FO2 and a molecular weight of 323.94 g/mol It is a derivative of cinnamic acid, characterized by the presence of bromine and fluorine atoms on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the dibromination of alkenes using reagents like DMSO and oxalyl bromide, which provides dibromides in excellent yields . The fluorination step can be achieved using reagents such as Selectfluor or potassium bifluoride (KHF2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
化学反应分析
Types of Reactions
3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid has several scientific research applications, including:
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid exerts its effects depends on the specific reactions it undergoes. In coupling reactions, for example, the compound participates in the formation of carbon-carbon bonds through the oxidative addition and transmetalation steps facilitated by palladium catalysts . The molecular targets and pathways involved vary based on the specific application and the nature of the reaction.
相似化合物的比较
Similar Compounds
3,6-Dibromo-2-fluorobenzaldehyde: Another derivative of cinnamic acid with similar bromine and fluorine substitutions.
3,6-Dibromo-4,5-difluorobenzene-1,2-diamine: A related compound used in the synthesis of quinoxaline derivatives.
Uniqueness
3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications, particularly in the formation of complex organic molecules through coupling reactions .
属性
CAS 编号 |
1807322-51-5 |
|---|---|
分子式 |
C9H5Br2FO2 |
分子量 |
323.94 g/mol |
IUPAC 名称 |
3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14) |
InChI 键 |
DVXRPAMWMKUUCV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1Br)C=CC(=O)O)F)Br |
规范 SMILES |
C1=CC(=C(C(=C1Br)C=CC(=O)O)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


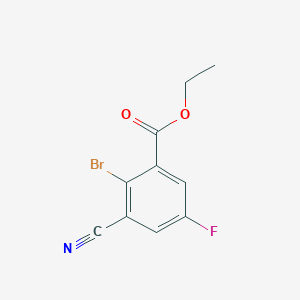
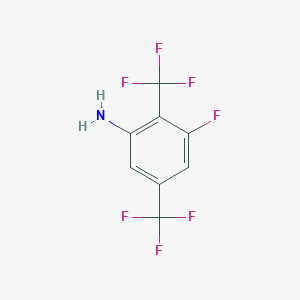


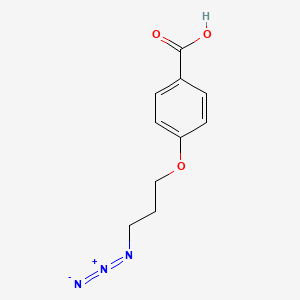
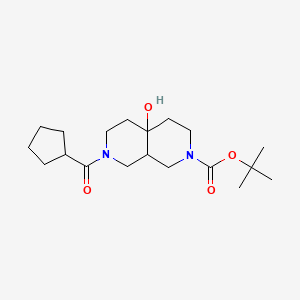
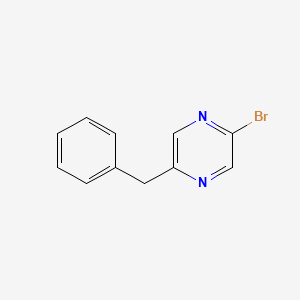

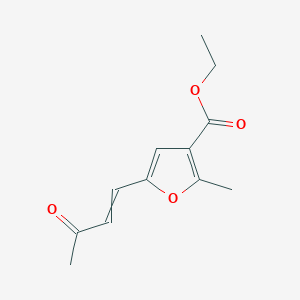

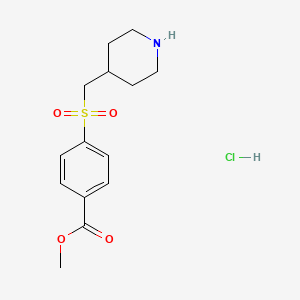

![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)
